N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide involves multiple steps. One common method includes the coupling of 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline with a sulfonyl chloride derivative under basic conditions. The reaction typically requires the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C25H21N5O4S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[4-[2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-3-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C25H21N5O4S/c1-15(31)27-16-7-13-19(14-8-16)35(32,33)23-22-25(29-21-6-4-3-5-20(21)28-22)30(24(23)26)17-9-11-18(34-2)12-10-17/h3-14H,26H2,1-2H3,(H,27,31) |
InChI Key |
MCLFRFCQPHBKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.